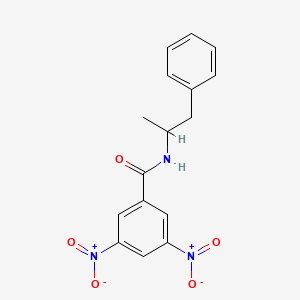

3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide

Description

3,5-Dinitro-N-(1-phenylpropan-2-yl)benzamide is a nitro-substituted benzamide derivative characterized by a 3,5-dinitrophenyl core and an N-(1-phenylpropan-2-yl) substituent. This compound belongs to the broader class of N-substituted benzamides, which are studied for their structural diversity, crystallographic properties, and applications in materials science, catalysis, and chiral separations . The 3,5-dinitro groups confer strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. The branched 1-phenylpropan-2-yl group introduces steric and chiral features, making it relevant for asymmetric synthesis and polymer chemistry .

Properties

IUPAC Name |

3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-11(7-12-5-3-2-4-6-12)17-16(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h2-6,8-11H,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPYCSHPZVLLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244846 | |

| Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-01-8 | |

| Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14402-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide typically involves the nitration of N-(1-phenylpropan-2-yl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions of the benzamide ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form corresponding nitro derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

*Calculated based on molecular formula.

Substituent Effects on Properties

Steric and Electronic Influences

- N-(1-Phenylpropan-2-yl) vs.

- N-(Thiazol-2-yl): The thiazole ring enables N,O-bidentate coordination, making it suitable for metal-catalyzed reactions, unlike the purely hydrocarbon substituents in other analogues .

- Crown Ether Derivatives: The benzo-15-crown-5 substituent facilitates cation binding, with log K_S values of 3.59 (Na⁺) and 3.52 (Li⁺), leveraging macrocyclic cavity size for selective ion recognition .

Chiral Resolution

- (R)-(−)-3,5-Dinitro-N-(1-phenylethyl)benzamide achieves a resolution factor of 3.59 in capillary electrochromatography, attributed to its enantiopure phenylethyl group . The propan-2-yl variant may offer improved resolution due to increased steric bulk, though direct data are lacking.

Thermal and Spectral Properties

- Melting points vary with substituent rigidity; the phenylethyl derivative melts at 151–153°C , while the crown ether analogue likely has higher thermal stability due to extended conjugation .

- Infrared spectra for nitro-substituted benzamides show characteristic NO₂ stretches near 1530 cm⁻¹ and 1350 cm⁻¹, consistent across analogues .

Biological Activity

3,5-Dinitro-N-(1-phenylpropan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C16H15N3O5

- Molecular Weight : 329.31 g/mol

- CAS Number : 14402-01-8

The compound is synthesized through the nitration of N-(1-phenylpropan-2-yl)benzamide, typically using concentrated nitric and sulfuric acids under controlled conditions to achieve selective nitration at the 3 and 5 positions of the benzamide ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism involves the interaction of the nitro groups with bacterial enzymes, leading to inhibition of vital metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It demonstrates cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values indicate significant potency, with studies showing that certain derivatives exhibit enhanced activity compared to the parent compound .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro groups can undergo redox reactions, forming reactive intermediates that modify proteins and enzymes involved in cell signaling and metabolism.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for further derivatization and enhancement of biological activity .

Case Studies

- Antimicrobial Efficacy :

- A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity in Cancer Cells :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Nitro-substituted benzamide | High | Moderate to High |

| 3,5-Dinitrobenzamide | Simple dinitrobenzamide | Moderate | Low |

| 1,3-Dinitro-2-phenylpropane | Dinitro compound | Low | Moderate |

This comparison highlights the unique position of this compound in terms of both antimicrobial and anticancer activities relative to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.